8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H28N6O3 and its molecular weight is 412.494. The purity is usually 95%.
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Scientific Research Applications
Crystallography and Molecular Structure
The study of the molecular structure of compounds related to "8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione" provides insights into their geometric configurations, which are critical for understanding the compound's reactivity and interactions. Karczmarzyk et al. (1995) analyzed the crystal structure of a similar compound, highlighting its typical geometry and the orientation of its fused rings and aminohydroxyalkyl and benzylamine groups. This foundational knowledge aids in the design of derivatives with targeted properties (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).
Antimicrobial Applications
Research on the antimicrobial properties of piperazine derivatives is significant for discovering new therapeutic agents. Bara et al. (2020) investigated secondary metabolites from the endophytic fungus Purpureocillium lilacinum, identifying compounds with antibacterial activity against Gram-positive bacteria. This study opens avenues for developing new antibiotics from natural sources (Bara, Kehraus, Bogdanov, Posangi, Losung, Egereva, Mangindaan, & Koenig, 2020).
Tuberculosis Treatment
The design and synthesis of purine connected piperazine derivatives for treating tuberculosis represent a promising area of research. Konduri et al. (2020) developed novel inhibitors targeting the Mycobacterium tuberculosis enzyme MurB, disrupting peptidoglycan biosynthesis and demonstrating potential for preclinical development as antitubercular agents (Konduri, Prashanth, Krishna, Sriram, Behera, Siegel, & Rao, 2020).
Antihistaminic and Cardiovascular Research
The development of new antihistaminic and cardiovascular agents is crucial for advancing medical treatments. Pascal et al. (1985) synthesized and evaluated derivatives for antihistaminic activity, contributing to the search for more effective and safer antihistamines. Additionally, Chłoń-Rzepa et al. (2004) focused on synthesizing derivatives with antiarrhythmic and hypotensive activity, providing insights into the potential cardiovascular applications of these compounds (Pascal, Beranger, Pinhas, Poizot, & Désiles, 1985); (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2 , a protein kinase involved in regulating the cell cycle .
Mode of Action
Similar compounds have been shown to inhibit cdk2, which could lead to alterations in cell cycle progression .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, potentially leading to cell cycle arrest and apoptosis .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines . These compounds have also been found to induce significant alterations in cell cycle progression and apoptosis within cells .
Properties
IUPAC Name |
8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O3/c1-15-4-6-16(7-5-15)14-27-17-18(23(2)21(30)24(3)19(17)29)22-20(27)26-10-8-25(9-11-26)12-13-28/h4-7,28H,8-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMTUKCBDXRCSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCN(CC4)CCO)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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